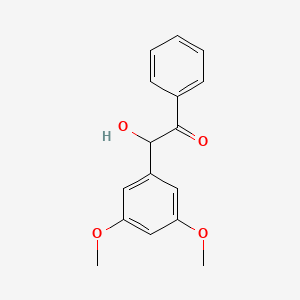

2-(3,5-Dimethoxyphenyl)-2-hydroxy-1-phenyl-ethanone

Cat. No. B8323915

M. Wt: 272.29 g/mol

InChI Key: OWHHXDIPKWEDQL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04469774

Procedure details

The special characteristic of the polymeric compound of the invention is the methoxybenzoin (3'-; 3',4'-; or 3',5'-) group of the polymer. The compound is photosensitive per se without the presence of other photosensitive groups. The precursors of a polymeric compound, e.g., poly(3',5'-dimethoxybenzoinacrylate), are set forth in Example 1 below. For example, 2-phenyl-1,3-dithiane is prepared as described by Seebach et al., J. Org. Chem. 31, 4303 (1966). This compound is then used to prepare 2-[1-hydroxy-1-(3,5-dimethoxyphenyl)]methyl-2-phenyl-1,3-dithiane by the general procedure described by Seebach et al., J. Org. Chem. 40, 231 (1975). 3',5'-dimethoxybenzoin is subsequently prepared by thioketal hydrolysis according to the general procedure described by Naraska et al., Bull. Chem. Soc. Japan (Tokyo), 45, 3724 (1972). This compound is esterified to 3',5'-dimethoxybenzoin acrylate by known esterification procedures using acryloyl chloride and then is polymerized in a known way to form a polymer of the invention. An alternative procedure for preparing a substituted benzoin acrylate monomer illustrated in Example 3 is as follows: an aldehyde, e.g., β-naphthaldehyde and a dithiol, e.g., 1,3-propanedithiol, are reacted in a solvent, e.g., chloroform saturated with HCl, to form 2-β-naphthyl-1,3-dithiane. To the isolated product in anhydrous tetrahydrofuran is added n-butyllithium/hexane at dry ice/acetone temperature. Subsequently 3,5-dimethoxybenzaldehyde in the same solvent is added and stirred followed 30 minutes later by acryloyl chloride in solvent to form 3,4-benzo-3',5'-dimethoxybenzoin acrylate thioketal. Hydrolysis of the thioketal as described above produces 3,4-benzo-3',5'-dimethoxybenzoin acrylate. It is recognized that analogues of the above compounds can be prepared by the foregoing procedures. The proportions of the various repeating units in the final copolymer can be controlled by controlling the quantities of reactants present during copolymerization.

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

poly(3',5'-dimethoxybenzoinacrylate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

2-[1-hydroxy-1-(3,5-dimethoxyphenyl)]methyl-2-phenyl-1,3-dithiane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

thioketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

3',5'-dimethoxybenzoin acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

substituted benzoin acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

CO[C:3]1C=CC=[CH:5][C:4]=1[C:9]([CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)O)=O.C1(C2[S:30][CH2:29][CH2:28][CH2:27][S:26]2)C=CC=CC=1.COC1C=C(C=C(OC)C=1)C(O)C(=O)C1C=CC=CC=1.C(O)(=O)C=C.COC1C=C(C=C(OC)C=1)C(O)C(=O)C1C=CC=CC=1.C(Cl)(=O)C=C.C1C2C(=CC=CC=2)C=CC=1C=O.S1C=CCS1.C(S)CCS.Cl>C(Cl)(Cl)Cl>[CH:5]1[C:14]2[C:13](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[CH:9][C:4]=1[CH:3]1[S:30][CH2:29][CH2:28][CH2:27][S:26]1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC=C1)C(=O)C(O)C1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1SCC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCS)S

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

[Compound]

|

Name

|

poly(3',5'-dimethoxybenzoinacrylate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1SCCCS1

|

Step Five

[Compound]

|

Name

|

2-[1-hydroxy-1-(3,5-dimethoxyphenyl)]methyl-2-phenyl-1,3-dithiane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C(C(C2=CC=CC=C2)=O)O)C=C(C1)OC

|

[Compound]

|

Name

|

thioketal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

3',5'-dimethoxybenzoin acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O.COC=1C=C(C(C(C2=CC=CC=C2)=O)O)C=C(C1)OC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

Step Nine

[Compound]

|

Name

|

substituted benzoin acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is polymerized in a known way

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a polymer of the invention

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)C1SCCCS1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |